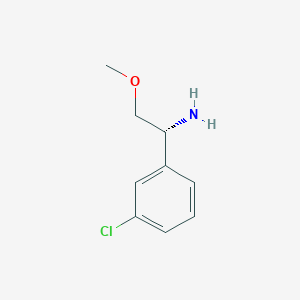
(R)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is a chiral compound with a specific stereochemistry It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a chlorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine typically involves several steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is reduced to form 3-chlorobenzyl alcohol.
Methoxylation: The benzyl alcohol is then subjected to methoxylation to introduce the methoxy group.
Industrial Production Methods
Industrial production of ®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the amine group, converting it to an amine or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Biological Research: The compound is used in studies involving receptor binding and neurotransmitter activity.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and the amine functionality play crucial roles in binding to these receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Chloro-1-(3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
®-1-(3-Chlorophenyl)-2-chloroethanol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
®-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is unique due to the presence of both the methoxy group and the amine functionality, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
JFLYWANSRJBTLV-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



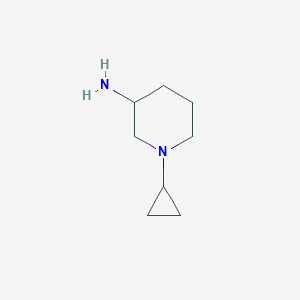
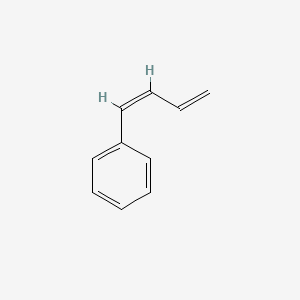
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

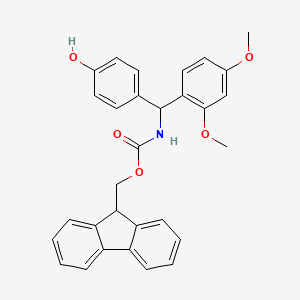

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
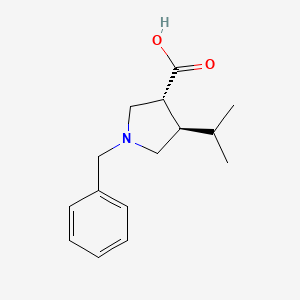
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
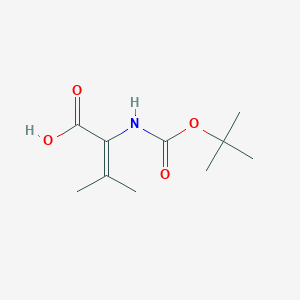
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
